molecular formula C8H8ClF2N3 B6195712 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride CAS No. 2680530-26-9

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride

Cat. No.: B6195712
CAS No.: 2680530-26-9
M. Wt: 219.62 g/mol
InChI Key: NMBROMUYZQNRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride is a chemical compound that features a difluoromethyl group attached to an indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties, such as its metabolic stability and lipophilicity.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. For example, the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the production of materials with specific properties, such as enhanced stability and solubility.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes, thereby influencing its biological activity. The precise molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and difluoromethylated benzimidazoles .

Uniqueness

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride is unique due to the specific positioning of the difluoromethyl group on the indazole ring, which can significantly influence its chemical and biological properties. This unique structure can result in distinct interactions with biological targets and different reactivity compared to other difluoromethylated compounds .

Properties

CAS No.

2680530-26-9

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

2-(difluoromethyl)indazol-6-amine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-8(10)13-4-5-1-2-6(11)3-7(5)12-13;/h1-4,8H,11H2;1H

InChI Key

NMBROMUYZQNRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1N)C(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.